Monoammonium glycyrrhizinate hydrate
Description
Historical Context and Botanical Origins in Scientific Inquiry
The scientific journey of monoammonium glycyrrhizinate is intrinsically linked to the licorice plant, primarily species like Glycyrrhiza glabra and Glycyrrhiza uralensis. nih.govnih.gov For centuries, the root of the licorice plant has been a cornerstone in traditional Chinese medicine and has also been used in Europe. nih.govnih.gov It was historically employed for a variety of purposes, including treating coughs, lung diseases, and liver ailments. nih.gov
The transition from traditional use to modern scientific inquiry led to the isolation and characterization of its primary active constituent, glycyrrhizic acid (also known as glycyrrhizin). mdpi.comnih.gov Monoammonium glycyrrhizinate is produced through the neutralization of glycyrrhizic acid with ammonia (B1221849). researchgate.netresearchgate.net This process creates a salt form that is studied for its specific properties. researchgate.netselectbotanical.com The main active component, glycyrrhizic acid, accounts for a significant portion of the licorice root's composition. nih.gov
Chemical Structure and Stereo-Isomeric Considerations Relevant to Research
The chemical formula for monoammonium glycyrrhizinate hydrate (B1144303) is C42H67NO17. nih.gov The structure is that of a bola-type amphiphile, featuring a hydrophobic aglycone skeleton at one end and hydrophilic groups at the other. researchgate.netresearchgate.net This unique arrangement is central to its physicochemical behavior in aqueous solutions. researchgate.net
Monoammonium glycyrrhizinate is a derivative of glycyrrhizic acid. nih.gov Glycyrrhizic acid and its aglycone, glycyrrhetinic acid, exist as two primary stereoisomers: the 18α and 18β forms. nih.govnih.gov The naturally occurring and more biologically prevalent form is the 18β-isomer. nih.govresearchgate.net The 18β-isomer can be converted to the 18α-isomer under specific conditions, such as in an alkaline environment. nih.govnih.govresearchgate.net This stereochemical difference is significant, as the two isomers can exhibit different biological activities. nih.govresearchgate.net For instance, 18α-glycyrrhizic acid has been investigated for its hepatoprotective effects and was found in some studies to be more active than the 18β form in decreasing certain liver enzymes. nih.gov
The structure of monoammonium glycyrrhizinate consists of two main parts: a lipophilic (hydrophobic) aglycone and a hydrophilic sugar portion.
Glycyrrhetinic Acid Moiety : This is the aglycone part of the molecule and acts as the hydrophobic core. researchgate.net It is a pentacyclic triterpenoid (B12794562), specifically an oleanane-type triterpenoid, which features a complex five-ring structure. nih.gov This moiety is responsible for many of the compound's fundamental biological interactions. nih.govnih.gov
Glucuronic Acid Residues : Attached to the glycyrrhetinic acid moiety are two molecules of glucuronic acid. mdpi.comnih.gov These sugar residues, with their carboxylic acid groups, form the hydrophilic portion of the molecule. researchgate.netresearchgate.net This dual nature—hydrophobic and hydrophilic—classifies the molecule as an amphiphile, influencing its solubility and ability to form structures like micelles in solution. researchgate.net
| Component | Description | Key Feature | Reference |
|---|---|---|---|
| Core Structure | Glycyrrhizic Acid Salt | Ammoniated salt of a triterpenoid saponin | nih.govnih.gov |
| Isomers | 18β-glycyrrhizic acid and 18α-glycyrrhizic acid | The 18β form is naturally occurring; isomerization to 18α can occur under alkaline conditions. | nih.govresearchgate.net |
| Aglycone Moiety | Glycyrrhetinic Acid | A pentacyclic triterpenoid structure that forms the hydrophobic part of the molecule. | researchgate.netnih.gov |
| Sugar Residues | Two Glucuronic Acid molecules | Forms the hydrophilic part of the molecule. | mdpi.comnih.govresearchgate.net |
Overview of Established Biological Activities in Preclinical and In Vitro Models
In preclinical and in vitro research, monoammonium glycyrrhizinate has demonstrated a range of biological activities. These studies provide foundational knowledge about the compound's potential mechanisms of action.
Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties. selectbotanical.commedchemexpress.com Research suggests that glycyrrhizic acid can inhibit the activity of phospholipase A2 and cyclooxygenase, enzymes that play a role in inflammatory processes. selectbotanical.com Studies using murine models of inflammation have shown that niosomal delivery systems of ammonium (B1175870) glycyrrhizinate can improve its anti-inflammatory effects. nih.gov
Antiviral and Hepatoprotective Effects : Glycyrrhizic acid and its derivatives have been noted for their antiviral and hepatoprotective activities in laboratory settings. mdpi.comresearchgate.net In preclinical studies on rats with induced liver injury, treatment with monoammonium glycyrrhizinate was shown to reduce levels of liver enzymes like AST and ALT. medchemexpress.com
Anticancer Activity in Vitro : The anticancer potential of ammonium glycyrrhizinate has been explored using in vitro models. researchgate.net One study evaluated its effects on HeLa cell lines, finding an IC50 value of 282.45 µg/ml. researchgate.net In silico docking studies have also been conducted to explore its interaction with targets like EGFR tyrosine kinase. researchgate.net
Neuroprotective Effects : In a neuroblastoma cell line (SH-SY5Y) exposed to high glucose, ammonium glycyrrhizinate was observed to prevent cytotoxic effects and mitochondrial dysfunction. nih.gov In a diabetic mouse model, it was shown to attenuate neuropathic hyperalgesia. nih.gov
| Biological Activity | Model System | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Murine models, Human cell lines | Improved anti-inflammatory response, inhibition of inflammatory enzymes. | selectbotanical.comnih.gov |
| Hepatoprotective | Rat models of liver injury | Reduced levels of liver enzymes (AST, ALT). | medchemexpress.com |
| Anticancer | HeLa cell lines (in vitro), In silico docking | Demonstrated cytotoxicity with an IC50 value of 282.45 µg/ml. | researchgate.net |
| Neuroprotective | SH-SY5Y cell line, Diabetic mice | Prevented high-glucose induced cytotoxicity and attenuated neuropathic pain. | nih.gov |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Monoammonium Glycyrrhizinate Hydrate Action at Cellular and Molecular Levels
Elucidation of Anti-inflammatory Mechanisms
The anti-inflammatory properties of monoammonium glycyrrhizinate are multifaceted, involving the targeted inhibition of several key enzymes that are critical to the propagation of the inflammatory response. These interactions occur at a molecular level, disrupting the synthesis of pro-inflammatory mediators.
Direct and Indirect Inhibition of Inflammatory Enzyme Activity
Monoammonium glycyrrhizinate and its active metabolite, glycyrrhetinic acid, interfere with the arachidonic acid cascade and other related inflammatory pathways through the modulation of several enzymes. This inhibition reduces the production of downstream signaling molecules that mediate inflammation, pain, and fever.
Monoammonium glycyrrhizinate, primarily through its active form glycyrrhizin (B1671929), demonstrates a significant inhibitory effect on Phospholipase A2 (PLA2) activity. PLA2 enzymes are crucial for initiating the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. Research indicates that glycyrrhizin can directly inhibit PLA2, thereby preventing the first step in the synthesis of prostaglandins (B1171923) and leukotrienes.
Studies on rat liver lysosomes have shown that treatment with venom phospholipase A2 induces the release of acid phosphatase, a marker of lysosomal membrane damage. The presence of 0.1 mM glycyrrhizin was found to inhibit this release. nih.gov Furthermore, glycyrrhizin was also shown to directly inhibit an acid phospholipase A2 present in the lysosomal membrane. nih.gov This suggests that the compound stabilizes lysosomal membranes by directly inhibiting the activity of phospholipase A2. nih.gov Another study confirmed that glycyrrhizin inhibits the PLA2-induced release of carboxyfluorescein from liposomes in a concentration-dependent manner, further illustrating its membrane-stabilizing and enzyme-inhibiting properties. nih.govscispace.com
| Experimental Model | Observation | Effective Concentration of Glycyrrhizin | Reference |
|---|---|---|---|
| Rat Liver Lysosomes | Inhibition of venom PLA2-induced acid phosphatase release. | 0.1 mM | nih.gov |
| Lysosomal Membrane | Direct inhibition of acid PLA2. | Not specified | nih.gov |
| D,L-dipalmitoyl phosphatidylcholine (DPPC) liposomes | Inhibition of PLA2-induced carboxyfluorescein (CF) release. | Concentration-dependent | nih.govscispace.com |
The lipoxygenase (LOX) pathway is another critical branch of the arachidonic acid cascade, leading to the synthesis of leukotrienes, which are potent chemoattractants and mediators of inflammation. While direct quantitative data such as IC50 values for monoammonium glycyrrhizinate are not extensively detailed in the available literature, molecular docking studies suggest a potential interaction.
These in-silico studies indicate that ammonium (B1175870) glycyrrhizinate can interact with 5-lipoxygenase (5-LOX). nih.gov This suggests that part of the compound's anti-inflammatory effect may be due to the suppression of leukotriene synthesis. This mechanism is consistent with the actions of other anti-inflammatory flavonoids, where inhibition of 5-LOX is a key feature. mdpi.com
One of the most well-documented anti-inflammatory mechanisms of monoammonium glycyrrhizinate is its interaction with the cyclooxygenase (COX) pathway, particularly its selective inhibition of COX-2. The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins like PGE2. nih.gov
Molecular docking studies have revealed that ammonium glycyrrhizinate (AG) fits better into the binding pocket of COX-2 compared to the constitutively expressed COX-1 isoform. nih.govresearchgate.net This selectivity is significant as COX-1 is involved in maintaining gastric mucosal integrity, and its inhibition is associated with gastrointestinal side effects. The interaction with COX-2 involves key amino acids such as Arg120 and Ser530. nih.gov In-silico analysis of glycyrrhizin, the parent compound, showed an encouraging docking score of -7.7 kcal/mol against the COX-2 enzyme.
Experimental studies support these computational findings. Glycyrrhizic acid (GA) has been shown to significantly inhibit the expression of COX-2 at both the protein and mRNA levels in infected macrophages. nih.govnih.gov This leads to a reduction in the biosynthesis of prostaglandin (B15479496) E2 (PGE2). nih.gov
| Compound | Finding | Method | Details | Reference |
|---|---|---|---|---|
| Ammonium Glycyrrhizinate (AG) | Preferential binding to COX-2 over COX-1. | Molecular Docking | Interacts with key amino acids Arg120 and Ser530 in the COX-2 binding pocket. | nih.gov |
| Glycyrrhizin | Inhibitory potential against COX-2. | Molecular Docking | Docking score of -7.7 kcal/mol. | Not available in snippets |
| Glycyrrhizic Acid (GA) | Inhibition of COX-2 expression. | Western Blot & RT-PCR | Significantly inhibited expression at both protein and mRNA levels in macrophages. | nih.govnih.gov |
Monoammonium glycyrrhizinate (MAG) has been shown to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), an important second messenger with anti-inflammatory properties. Elevated intracellular cAMP levels generally suppress inflammatory responses. The concentration of cAMP is regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).
| Parameter | Control Group | LPS-Treated Group | LPS + MAG (5 mg/kg) | LPS + MAG (10 mg/kg) | LPS + MAG (20 mg/kg) | Reference |
|---|---|---|---|---|---|---|
| cAMP-PDE activity (U/mgprot) | Data not provided | Increased activity | Dose-dependent prevention of increase | Dose-dependent prevention of increase | Dose-dependent prevention of increase | nih.gov |
The final step in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) is catalyzed by prostaglandin E synthases (PGESs). There are several isoforms, with microsomal prostaglandin E synthase-1 (mPGES-1) being inducibly expressed in concert with COX-2 during inflammation.
Research demonstrates that ammonium glycyrrhizinate (AG) interacts with this family of enzymes. Molecular docking studies have revealed that AG exhibits a higher binding affinity for microsomal prostaglandin E synthase-2 (mPGES-2) compared to mPGES-1. nih.govresearchgate.net The interaction with mPGES-2 is robust, involving hydrogen bonds with key residues such as Thr109, Ser247, and a salt bridge with Arg296. nih.gov By inhibiting the PGES pathway, in conjunction with COX-2 inhibition, monoammonium glycyrrhizinate effectively suppresses the production of PGE2, a key mediator of inflammation and pain. nih.gov
Modulation of Key Inflammatory Signaling Pathways
Monoammonium glycyrrhizinate exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory response.
Monoammonium glycyrrhizinate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. patsnap.comnih.gov In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with MAG was found to suppress the activation of the NF-κB signaling pathway. nih.gov This inhibitory effect is achieved, in part, by preventing the degradation of IκB-α, the inhibitory subunit of NF-κB. medchemexpress.com While LPS significantly reduces IκB-α protein expression, MAG administration has been shown to increase its expression. medchemexpress.com Consequently, MAG significantly decreases the expression of the NF-κB p65 protein, a key component of the NF-κB complex. medchemexpress.com These findings indicate that the therapeutic mechanism of MAG in inflammatory conditions may be attributed to its inhibition of the NF-κB signaling pathway. nih.gov
High-mobility group box 1 (HMGB1) is a nuclear protein that, when released extracellularly, functions as a pro-inflammatory cytokine. nih.gov Glycyrrhizin, a compound structurally related to MAG, directly binds to HMGB1, thereby inhibiting its chemoattractant and mitogenic activities. nih.gov This binding interaction occurs with two shallow concave surfaces on both HMG boxes of the protein. nih.gov By binding to HMGB1, glycyrrhizin can trap the protein, inhibiting its interaction with receptors like RAGE and Toll-like receptors (TLR). semanticscholar.org This action is significant as HMGB1 can promote a "cytokine storm" through TLR interaction. semanticscholar.org Furthermore, glycyrrhizin has been shown to reduce the activity of influenza virus polymerase by antagonizing the binding of HMGB1 to the viral nucleoprotein. frontiersin.org Inhibiting HMGB1 with glycyrrhizic acid has been demonstrated to be a potential treatment for improving cardiovascular pathologies associated with hyperhomocysteinemia. nih.gov
Regulation of Cytokine and Chemokine Expression Profiles
MAG's anti-inflammatory properties are further demonstrated by its ability to modulate the expression of various cytokines and chemokines, tipping the balance from a pro-inflammatory to an anti-inflammatory state.
Research has consistently shown that Monoammonium glycyrrhizinate and its related compounds effectively reduce the production of key pro-inflammatory cytokines. In models of LPS-induced acute lung injury, MAG significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in bronchoalveolar lavage fluid. nih.govmedchemexpress.com Studies have demonstrated that MAG can down-regulate the level of TNF-α in the lung tissue of mice with acute lung injury. researchgate.netnih.gov Similarly, glycyrrhizin, a closely related compound, has been reported to downregulate the expression levels of TNF-α and Interleukin-6 (IL-6). nih.gov Other research indicates that glycyrrhizin can also decrease levels of Interleukin-17 (IL-17). nih.gov
Table 1: Effect of Monoammonium Glycyrrhizinate and Related Compounds on Pro-inflammatory Cytokines
| Cytokine | Effect | Model/Context | Source(s) |
|---|---|---|---|
| TNF-α | Downregulation/Reduction | LPS-induced acute lung injury | researchgate.net, nih.gov, medchemexpress.com, nih.gov |
| Downregulation | Zymosan-induced inflammation | nih.gov | |
| Downregulation | Rheumatoid Arthritis Model | researchgate.net | |
| IL-1β | Downregulation/Reduction | LPS-induced acute lung injury | nih.gov, medchemexpress.com |
| Downregulation | Zymosan-induced inflammation | nih.gov | |
| Downregulation | Rheumatoid Arthritis Model | researchgate.net | |
| IL-6 | Downregulation | Acetic acid/formalin-induced nociception | nih.gov |
| IL-17 | Decrease | TNBS-induced colitis (by Glycyrrhizin) | nih.gov |
| IL-8 | Inhibition | Human fetal lung fibroblast cell line | nih.gov |
In addition to suppressing pro-inflammatory mediators, Monoammonium glycyrrhizinate actively promotes an anti-inflammatory environment by increasing the levels of beneficial cytokines. Specifically, MAG has been shown to up-regulate the level of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, in the lung tissue of mice with LPS-induced acute lung injury. researchgate.netnih.gov Glycyrrhizin has also been reported to increase IL-10 levels in the context of colitis. nih.gov This dual action of inhibiting pro-inflammatory cytokines while enhancing anti-inflammatory ones underscores its regulatory role in the immune response.
Table 2: Effect of Monoammonium Glycyrrhizinate and Related Compounds on Anti-inflammatory Cytokines
| Cytokine | Effect | Model/Context | Source(s) |
|---|---|---|---|
| IL-10 | Upregulation | LPS-induced acute lung injury | researchgate.net, nih.gov |
| Increase | TNBS-induced colitis (by Glycyrrhizin) | nih.gov |
Analysis of Antiviral Mechanisms
Monoammonium glycyrrhizinate and its parent compound, glycyrrhizic acid, exhibit a broad spectrum of antiviral activities through multiple mechanisms. patsnap.comnih.gov One primary mechanism is the interference with the viral replication cycle. patsnap.comnih.gov For instance, MAG can inhibit the synthesis of viral proteins by disrupting viral mRNA transcription. patsnap.com
A key antiviral strategy of these compounds is the inhibition of viral entry into host cells. nih.govnih.gov Diammonium glycyrrhizinate, a derivative, has been shown to effectively block the entry of several human coronaviruses, including SARS-CoV-2 and its variants. nih.gov This is achieved by interrupting the interaction between the viral spike protein and the host cell. nih.gov Research suggests that glycyrrhizic acid can directly interact with the spike protein on the SARS-CoV-2 envelope, which blocks the binding and fusion events necessary for the viral life cycle. nih.gov Furthermore, it may prevent virus replication by interacting with ACE2, the receptor for SARS-CoV-2. nih.gov Another proposed mechanism involves glycyrrhizic acid acting as an inhibitor of the viral main protease (Mpro), which is crucial for viral replication. frontiersin.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 18-glycyrrhetic acid 3-omonoglucuronide |
| Acetic acid |
| Acetylsalicylic acid |
| Ammonium glycyrrhizinate |
| Cortisol |
| Cortisone |
| Diammonium glycyrrhizinate |
| Disodium glycyrrhetinic acid hemiphthalate |
| Formalin |
| Glycyrrhetinic acid |
| Glycyrrhizic acid |
| Glycyrrhizin |
| Interleukin-10 (IL-10) |
| Interleukin-17 (IL-17) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Lipopolysaccharide (LPS) |
| Monoammonium glycyrrhizinate (MAG) |
| Monoammonium glycyrrhizinate hydrate (B1144303) |
| Thymoquinone |
| Tumor Necrosis Factor-alpha (TNF-α) |
Interference with Viral Entry into Host Cells
Monoammonium glycyrrhizinate hydrate, primarily through its active component glycyrrhizic acid (GA), has been shown to impede the entry of various viruses into host cells. patsnap.compatsnap.com A key mechanism is the direct interaction with viral surface proteins that are crucial for attachment to host cell receptors. nih.govnih.gov For instance, in the case of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), GA has been found to bind to the virus's spike (S) protein. nih.govnih.govresearchgate.net This interaction can block the S protein from binding to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, a critical step for viral entry. nih.govmdpi.com
Further studies using pseudotyped viruses have confirmed that pretreatment of the virus, but not the host cells, with GA significantly reduces infection, indicating that the compound's primary target is the virus itself. nih.govnih.gov Molecular docking analyses have identified potential binding pockets for GA on the S protein, including at the direct interface with ACE2 and within the receptor-binding domain (RBD), which may disrupt the conformational changes necessary for receptor interaction. nih.govfao.org This interference with the initial stages of the viral lifecycle is a critical aspect of its antiviral activity. Research has also indicated that a derivative, diammonium glycyrrhizinate (DG), effectively reduces infections of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, by inhibiting the process of virus entry into cells. nih.gov
Direct Inhibition of Viral Replication Enzymes (e.g., DNA Polymerase, Reverse Transcriptase)
Beyond preventing viral entry, monoammonium glycyrrhizinate demonstrates the ability to directly inhibit key enzymes that are essential for viral replication within the host cell. patsnap.com This includes enzymes such as DNA polymerase and reverse transcriptase. patsnap.com For example, glycyrrhizin has been noted to interfere with the replication cycle of various viruses, including herpes simplex virus, by inhibiting the synthesis of viral proteins through interference with viral mRNA transcription. patsnap.com
In the context of Human Immunodeficiency Virus (HIV), glycyrrhizin and its derivatives have been investigated for their inhibitory effects on reverse transcriptase, a critical enzyme for the retrovirus's replication. nih.gov While some studies suggest a direct inhibitory effect on this enzyme, others indicate a more complex mechanism of action. nih.govnih.gov For instance, a sulfated derivative of glycyrrhizin, glycyrrhizin sulfate (B86663) (GLS), was found to be a more potent inhibitor of HIV reverse transcriptase than the parent compound. nih.gov Additionally, some glycyrrhizic acid conjugates have demonstrated anti-HIV activity by minimizing the DNA polymerase activity of the virus's reverse transcriptase. frontiersin.org
Stimulation of Antiviral Interferon Production
A significant aspect of the antiviral action of monoammonium glycyrrhizinate is its ability to stimulate the production of interferons, which are key signaling proteins in the innate immune response against viral infections. patsnap.com Specifically, glycyrrhizin has been shown to enhance the production of interferon-gamma (IFN-γ). nih.gov
Characterization of Immunomodulatory Mechanisms
This compound exhibits significant immunomodulatory properties, influencing both the innate and adaptive immune systems to bolster the body's defense mechanisms.
Enhancement of Innate Immune Cell Functions (e.g., Natural Killer Cells, Macrophages)
The compound has been shown to enhance the functions of key innate immune cells, including natural killer (NK) cells and macrophages. patsnap.com Glycyrrhizic acid can augment NK cell activity, which is vital for the early recognition and elimination of virally infected cells. nih.gov
Furthermore, glycyrrhizin enhances the activity of macrophages. It has been observed to increase the production of nitric oxide (NO) from activated macrophages, a molecule involved in the killing of tumor cells and pathogens. worldscientific.com Glycyrrhizic acid also promotes the polarization of macrophages towards the M1 phenotype, which is characterized by the increased expression of co-stimulatory molecules like CD80 and CD86, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.govnih.gov This M1 polarization enhances the phagocytic and bactericidal capacity of macrophages. nih.gov Additionally, glycyrrhizin has been shown to suppress macrophage activation induced by various factors and inhibit the release of pro-inflammatory mediators. frontiersin.orgmdpi.com
Influence on Adaptive Immune Cell Balance (e.g., Th1 and Th2 Cell Subsets)
Monoammonium glycyrrhizinate also plays a crucial role in modulating the adaptive immune response by influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) cells. patsnap.com This balance is critical for an appropriate immune response, with Th1 cells being primarily involved in cell-mediated immunity against intracellular pathogens and Th2 cells driving humoral immunity and allergic responses.
Glycyrrhizic acid has been shown to modulate the Th1/Th2 balance, often promoting a Th1-dominant response. nih.gov It can increase the production of the Th1 cytokine IFN-γ while reducing the production of the Th2 cytokine IL-4. nih.govnih.gov This shift towards a Th1 response is beneficial for clearing viral infections. In some contexts, it has been observed to decrease the generation of Th2 cells while increasing Th1 cells from naïve T helper cells. nih.gov This modulation helps to maintain immune homeostasis and prevent excessive or inappropriate immune reactions. patsnap.com
Investigation of Hepatoprotective Mechanisms in Experimental Hepatic Injury Models
Monoammonium glycyrrhizinate has demonstrated significant hepatoprotective effects in various experimental models of liver injury, such as those induced by carbon tetrachloride (CCl4). jst.go.jpscispace.commdpi.com Its protective mechanisms are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.
In CCl4-induced liver injury models, glycyrrhizin treatment has been shown to attenuate the increase in serum aminotransferase levels and reduce hepatic malondialdehyde, a marker of oxidative stress. jst.go.jpscispace.com It also mitigates the depletion of reduced glutathione (B108866), an important antioxidant. jst.go.jp A key mechanism appears to be the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. jst.go.jpmdpi.com
Furthermore, glycyrrhizin downregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). jst.go.jpscispace.com It also inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses in the liver. patsnap.comnih.gov By suppressing these inflammatory pathways, glycyrrhizin reduces liver inflammation and subsequent damage. Additionally, it has been shown to attenuate hepatocyte apoptosis by modulating the p53-mediated mitochondrial pathway. nih.gov Studies have also pointed to the activation of the Nrf2/ARE pathway as a mechanism for its protective effects against acute liver injury. nih.govnih.gov
Interactive Data Tables
Table 1: Antiviral Mechanisms of this compound
| Mechanism | Target Virus/Component | Observed Effect | Reference |
|---|---|---|---|
| Interference with Viral Entry | SARS-CoV-2 Spike Protein | Binds to the spike protein, potentially blocking its interaction with the ACE2 receptor. | nih.govnih.govresearchgate.net |
| Human Coronaviruses (HCoV-OC43, HCoV-229E) | Reduces viral infection by inhibiting entry. | nih.gov | |
| Inhibition of Viral Replication Enzymes | HIV Reverse Transcriptase | Inhibits enzyme activity, particularly by sulfated derivatives. | nih.gov |
| Viral mRNA Transcription | Interferes with the synthesis of viral proteins in viruses like herpes simplex. | patsnap.com |
| Stimulation of Antiviral Interferons | Host Immune Cells | Enhances the production of Interferon-gamma (IFN-γ) in lymphocytes and macrophages. | nih.gov |
Table 2: Immunomodulatory Effects of this compound
| Immune Component | Effect | Key Markers/Mediators | Reference |
|---|---|---|---|
| Innate Immunity | |||
| Natural Killer (NK) Cells | Enhances cytolytic activity. | - | nih.gov |
| Macrophages | Promotes M1 polarization and enhances phagocytosis. | Increased CD80, CD86, TNF-α, IL-6, IL-12, Nitric Oxide. | nih.govworldscientific.comnih.gov |
| Adaptive Immunity |
Table 3: Hepatoprotective Mechanisms of this compound in Experimental Models
| Experimental Model | Protective Mechanism | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| CCl4-induced Liver Injury | Antioxidant Effect | Induction of Heme Oxygenase-1 (HO-1), Increased Glutathione. | jst.go.jpscispace.commdpi.com |
| Anti-inflammatory Effect | Downregulation of TNF-α, iNOS, COX-2; Inhibition of NF-κB activation. | jst.go.jpscispace.comnih.gov | |
| Anti-apoptotic Effect | Modulation of the p53-mediated mitochondrial pathway. | nih.gov |
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) Pathway
Monoammonium glycyrrhizinate (MAG) has been shown to exert protective effects within the body by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) pathway. nih.govnih.gov This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf-2 is kept inactive in the cytoplasm by a repressor protein called Keap1, which facilitates its degradation. mdpi.comlifestylematrix.com However, in the presence of stressors or activators like MAG, this bond is disrupted. lifestylematrix.com
Research indicates that the glycyrrhizinate component is responsible for triggering this activation. nih.gov The activation allows Nrf-2 to translocate into the cell nucleus. mdpi.com Once in the nucleus, Nrf-2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). nih.govmdpi.com This binding initiates the transcription of a wide array of protective genes, including those for phase II detoxifying enzymes and antioxidant proteins. nih.govresearchgate.net Studies have demonstrated that MAG promotes the nuclear accumulation of Nrf-2 and enhances its transcriptional activity, leading to an increased expression of Nrf-2 target genes. nih.gov This activation of the Nrf-2/ARE signaling pathway is a crucial mechanism behind the compound's ability to mitigate cellular damage from various insults, including inflammation and oxidative stress. nih.govnih.govmdpi.com For instance, in heat-stressed calf intestinal epithelial cells, MAG was found to upregulate the expression of Nrf-2, which helps in eliminating reactive oxygen species and reducing intestinal oxidative stress. nih.govresearchgate.net
Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound demonstrates a significant capacity to attenuate oxidative stress by reducing the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS—highly reactive molecules like superoxide (B77818) anions and hydroxyl radicals—and the body's ability to neutralize them with antioxidants. nih.govmdpi.com This imbalance can lead to cellular damage, protein denaturation, and cell death. nih.govsemanticscholar.org
MAG combats oxidative stress through several mechanisms. It has been shown to directly inhibit the production of ROS and enhance the body's endogenous antioxidant defense systems. nih.govnih.gov Key markers of oxidative stress are consistently modulated by MAG treatment in research models. For example, the level of Malondialdehyde (MDA), a product of lipid peroxidation and an indicator of oxidative damage, is significantly decreased in the presence of MAG. researchgate.netnih.govmedchemexpress.com Concurrently, MAG treatment increases the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and the levels of Glutathione (GSH). nih.govresearchgate.netnih.govmedchemexpress.com SOD is a primary scavenger of superoxide radicals, while GSH is a vital component of the cellular antioxidant defense system. nih.gov
In studies involving drug-induced hepatotoxicity and heat stress on intestinal cells, MAG pretreatment consistently reversed the depletion of GSH and the reduction in SOD activity while lowering elevated MDA levels. nih.govresearchgate.netmedchemexpress.com This restoration of the oxidant/antioxidant balance is fundamental to its protective effects. nih.govresearchgate.net
| Model System | Effect of Monoammonium Glycyrrhizinate (MAG) | Key Findings on Oxidative Stress Markers | Reference |
|---|---|---|---|
| RIF- and INH-Induced Liver Injury in Rats | Protective | Elevated hepatic GSH levels and markedly reduced MDA levels at 14 and 21-day time points. | medchemexpress.com |
| Heat-Stressed Calf Intestinal Epithelial Cells | Protective | Significantly increased Total Antioxidant Capacity (T-AOC) and SOD activity; significantly decreased MDA and nitric oxide levels. | nih.govresearchgate.net |
| Isoproterenol-Induced Myocardial Ischemia in Rats | Protective | Increased SOD and GSH activities while decreasing MDA concentration in heart tissue. | nih.gov |
Modulation of Hepatic Detoxifying Enzyme Activities
Monoammonium glycyrrhizinate plays a role in modulating the activity of hepatic detoxifying enzymes, a function closely linked to its activation of the Nrf-2 pathway. The liver's detoxification process is broadly divided into Phase I and Phase II reactions. askthescientists.com Phase II detoxification involves enzymes that conjugate toxins, making them more water-soluble and easier to excrete from the body. askthescientists.com
The Nrf-2 pathway is a master regulator of many of these Phase II detoxifying and antioxidant enzymes. nih.govresearchgate.net By activating Nrf-2, MAG stimulates the Antioxidant Response Element (ARE), leading to the increased expression of genes that encode for enzymes like Glutathione S-transferases (GSTs). nih.govmosaicdx.com GSTs are a critical family of Phase II enzymes that catalyze the conjugation of glutathione to a wide variety of toxins and electrophiles, neutralizing their harmful effects. mosaicdx.com
In a study on heat-stressed intestinal epithelial cells, MAG treatment upregulated the expression of the antioxidant-related gene GSTT1, a member of the Glutathione S-transferase family, via the Nrf-2 pathway. nih.govresearchgate.net This demonstrates a direct mechanistic link between MAG, Nrf-2 activation, and the enhancement of the cellular detoxification machinery, which is crucial for protecting the liver and other tissues from chemical-induced damage.
Preservation of Cellular Membrane Integrity
A key aspect of the protective mechanism of monoammonium glycyrrhizinate is its ability to preserve the integrity of cellular membranes. nih.govnih.gov The cell membrane is highly susceptible to damage from oxidative stress, particularly through a process called lipid peroxidation, which can compromise its structure and function, leading to cell death. nih.gov
MAG's membrane-protective effects are multifaceted. nih.gov Primarily, its potent antioxidant activity, as detailed in section 2.4.2, reduces the levels of ROS that can attack and damage membrane lipids. nih.govnih.gov By scavenging these free radicals, MAG helps prevent the chain reactions of lipid peroxidation, thereby maintaining the fluidity and stability of the cell membrane. nih.gov
Furthermore, evidence of membrane preservation comes from studies measuring the leakage of intracellular enzymes. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the extracellular space when the cell membrane is damaged. researchgate.net Studies have shown that treatment with MAG significantly reduces the release of LDH from cells exposed to stressors like heat, indicating a stabilization of the cell membrane. researchgate.net This membrane-stabilizing effect is crucial for preventing cell lysis and subsequent tissue damage. nih.govnih.gov
Interactions with Hepatic Transporters (e.g., Mrp2, Ntcp, Oatp1A4)
Monoammonium glycyrrhizinate has been shown to exert a regulatory influence on the expression of key hepatic transporters, which are critical for the uptake and excretion of bile acids, bilirubin (B190676), and various drugs in the liver. nih.govnih.gov Dysregulation of these transporters is a hallmark of drug-induced liver injury (DILI). nih.gov Specifically, MAG has been found to modulate the expression of Multidrug resistance-associated protein 2 (Mrp2), the sodium-taurocholate cotransporting polypeptide (Ntcp), and the organic anion-transporting polypeptide 1A4 (Oatp1a4). nih.govnih.gov
In a rat model of DILI induced by rifampicin (B610482) (RIF) and isoniazid (B1672263) (INH), the expression of the efflux transporter Mrp2 was significantly increased, while the uptake transporters Ntcp and Oatp1a4 were reduced. nih.govnih.gov Pre-treatment with MAG was able to counteract these changes, suggesting a mechanism for its hepatoprotective effects. nih.govnih.gov MAG administration led to a reduction in the pathologically high expression of Mrp2 and a significant elevation in the expression of Ntcp. nih.gov Furthermore, the immunoreaction intensity of Oatp1a4 was substantially increased in the MAG-treated groups. nih.gov This regulatory effect on hepatic transporters helps to restore the homeostasis of bile acids and bilirubin, thereby mitigating liver injury. nih.gov
| Hepatic Transporter | Function | Effect of RIF- & INH-Induced Injury | Effect of MAG Treatment | Reference |
|---|---|---|---|---|
| Mrp2 (Multidrug resistance-associated protein 2) | Efflux transporter (moves substances out of liver cells) | Significantly Increased (up to 990%) | Reduced the increased expression | nih.govnih.gov |
| Ntcp (Na+-taurocholate cotransporting polypeptide) | Uptake transporter (moves substances into liver cells) | Decreased | Significantly Elevated (up to 180%) | nih.govnih.gov |
| Oatp1a4 (Organic anion-transporting polypeptide 1A4) | Uptake transporter (moves substances into liver cells) | Decreased | Significantly Increased (up to 420%) | nih.govnih.gov |
Exploration of Cardioprotective Mechanisms in Myocardial Ischemic Models
Monoammonium glycyrrhizinate has demonstrated significant cardioprotective effects in experimental models of myocardial ischemic injury (MII). nih.govnih.gov Myocardial ischemia occurs when blood flow to the heart muscle is restricted, leading to a lack of oxygen, an accumulation of waste products, and subsequent tissue damage. frontiersin.org Research using a rat model where MII was induced by isoproterenol (B85558) showed that MAG treatment could reduce cardiac damage, improve heart morphology, and preserve cardiac function. nih.govresearchgate.netnih.gov The underlying mechanisms for this protection are multifaceted, involving the compound's ability to counteract the pathological processes triggered by ischemia. nih.gov
Inhibition of Oxidative Stress in Myocardial Tissue
A primary mechanism behind the cardioprotective effect of monoammonium glycyrrhizinate is its potent inhibition of oxidative stress within the myocardial tissue. nih.govnih.gov During myocardial ischemia, there is a massive burst of reactive oxygen species (ROS), which overwhelms the heart's antioxidant defenses and leads to significant cellular damage. nih.govfrontiersin.org
| Oxidative Stress Marker | Effect of Ischemia (ISO Group) | Effect of MAG Treatment | Reference |
|---|---|---|---|
| MDA (Malondialdehyde) | Obviously Increased | Decreased | nih.gov |
| SOD (Superoxide Dismutase) | Decreased | Increased | nih.gov |
| GSH (Glutathione) | Decreased | Increased | nih.gov |
Regulation of Intracellular Calcium Homeostasis via L-Type Calcium Channels (ICa-L)
Monoammonium glycyrrhizinate (MAG) demonstrates a significant influence on cellular function by modulating intracellular calcium (Ca2+) levels, specifically through its interaction with L-type calcium channels (LTCCs). nih.gov The L-type calcium channel is a critical component in various physiological processes, including membrane excitability and the regulation of Ca2+ homeostasis. nih.gov Research into the cardioprotective effects of MAG has revealed that its mechanism of action involves the regulation of these channels. nih.gov
In studies examining myocardial ischemic injury, MAG has been shown to reduce calcium influx by inhibiting LTCCs. nih.gov This inhibitory action helps to maintain calcium homeostasis within the cell, which is crucial for preventing cellular damage under ischemic conditions. nih.gov The influx of Ca2+ through LTCCs is a key factor in the cardiac action potential, and excessive influx can lead to cellular injury. nih.gov By mitigating this, MAG exerts a protective effect. nih.gov The mechanism underlying this cardioprotective effect is linked to both the regulation of oxidative stress and the direct reduction of calcium influx via the inhibition of these specific channels. nih.gov
The table below summarizes the key findings regarding the interaction between Monoammonium Glycyrrhizinate and L-Type Calcium Channels.
| Feature | Description | Reference |
| Target Channel | L-Type Calcium Channels (ICa-L) | nih.gov |
| Primary Effect | Inhibition of the channel, leading to reduced calcium influx. | nih.gov |
| Cellular Outcome | Regulation of intracellular Ca2+ homeostasis. | nih.gov |
| Pharmacological Consequence | Contributes to cardioprotective effects against myocardial ischemic injury. | nih.gov |
Other Investigated Pharmacological Actions and Their Underlying Mechanisms
Monoammonium glycyrrhizinate possesses recognized anti-ulcer properties, which are attributed to a multifaceted mechanism. patsnap.com Its therapeutic action in this area is partly mediated by its ability to enhance the integrity of cellular membranes and scavenge free radicals. patsnap.com The compound's anti-inflammatory properties also play a crucial role. patsnap.comfarmaciajournal.com
The anti-ulcer effect is connected to its broader anti-inflammatory mechanism, which involves the inhibition of key enzymes like phospholipase A2 (PLA2). patsnap.com By inhibiting PLA2, MAG reduces the production of pro-inflammatory mediators such as prostaglandins, which can be involved in ulcerogenesis. patsnap.com Furthermore, its antioxidant activities contribute to protecting the gastric mucosa from oxidative damage, a key factor in the formation of ulcers. patsnap.comfarmaciajournal.com Compounds derived from Glycyrrhiza glabra, including MAG, have demonstrated antioxidant activity in intestinal disorders by regulating the production of cytokines and genes involved in oxidative stress. farmaciajournal.com
Monoammonium glycyrrhizinate exhibits significant antinociceptive, or pain-reducing, effects. nih.gov Its mechanism of action involves the modulation of inflammatory and pain pathways. nih.gov Studies have shown that a single administration of ammonium glycyrrhizinate can produce long-lasting antinociceptive effects in various animal models of pain, including those induced by acetic acid, formalin, and zymosan. nih.gov
The antinociceptive effect appears to be strongly linked to its anti-inflammatory actions. nih.gov The modulation of pain is a complex process involving descending control pathways from the brainstem that can inhibit or facilitate pain signals at the spinal cord level. nih.govtmc.edu Key neurotransmitters in these pathways include monoamines like serotonin (B10506) and noradrenaline. nih.gov Ammonium glycyrrhizinate's ability to reduce inflammation mediators, such as those derived from the cyclooxygenase (COX) pathway, is a likely contributor to its pain-relieving properties. nih.gov Molecular docking studies suggest that the compound has a notable affinity for COX-2 and microsomal prostaglandin E synthase type-2, key enzymes in the production of pro-inflammatory prostaglandins that sensitize nociceptors. nih.gov The compound has been shown to inhibit both the early (neurogenic) and late (inflammatory) phases of the formalin test, indicating a broad-spectrum antinociceptive activity. nih.gov
The table below details the findings from various pain models used to evaluate the antinociceptive effects of Ammonium Glycyrrhizinate.
| Pain Model | Effect of Ammonium Glycyrrhizinate | Underlying Mechanism Indication | Reference |
| Acetic Acid-Induced Writhing | Significant reduction in the number of writhes. | Inhibition of visceral pain mediators. | nih.gov |
| Formalin Test (Late Phase) | Strong inhibition of licking/biting behavior. | Attenuation of inflammatory pain. | nih.gov |
| Zymosan-Induced Hyperalgesia | Reduction in heat hyperalgesia. | Modulation of inflammation-induced pain sensitization. | nih.gov |
Ammonium glycyrrhizinate has demonstrated neuroprotective capabilities, particularly by counteracting apoptosis (programmed cell death) and mitochondrial dysfunction. nih.govresearchgate.net These mechanisms are critical in the context of neurodegenerative processes and neuronal damage, such as that induced by high glucose levels in diabetic neuropathy. nih.govnih.gov
In experimental models using neuroblastoma cells exposed to high glucose, ammonium glycyrrhizinate was able to prevent the cytotoxic effects and mitochondrial fragmentation that typically lead to cell death. researchgate.net Mitochondria play a central role in the intrinsic apoptotic pathway. mdpi.com Pathological stimuli can lead to mitochondrial dysfunction, which triggers the release of pro-apoptotic factors. mdpi.com Research has shown that ammonium glycyrrhizinate treatment helps to preserve mitochondrial integrity and function under cellular stress. nih.govresearchgate.net This protective effect involves the modulation of key proteins in the apoptotic cascade. Specifically, it can influence the expression of the Bcl-2 family of proteins, which are crucial regulators of mitochondrial-mediated apoptosis. mdpi.com By preventing mitochondrial fragmentation and the subsequent steps of the apoptotic cascade, ammonium glycyrrhizinate helps to ensure neuronal survival. nih.govresearchgate.net
Advanced Analytical and Characterization Techniques in Chemical and Biochemical Research
High-Resolution Chromatographic and Mass Spectrometric Approaches
High-resolution chromatography and mass spectrometry are indispensable tools for the detailed analysis of monoammonium glycyrrhizinate hydrate (B1144303) and related compounds found in its natural source, the licorice root (Glycyrrhiza species). tcichemicals.comresearchgate.net These techniques provide the sensitivity and specificity required to separate and identify components even in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying monoammonium glycyrrhizinate in various samples, including raw materials and finished products. tcichemicals.comresearchgate.net A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase gradient. juniperpublishers.com
For instance, a validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of monoammonium glycyrrhizinate and other compounds. researchgate.net The chromatographic conditions often involve a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. juniperpublishers.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, such as 254 nm, where glycyrrhizic acid exhibits strong absorbance. researchgate.netresearchgate.netresearchgate.net
The purity of monoammonium glycyrrhizinate is often reported as a percentage based on the peak area in the chromatogram. tcichemicals.comtcichemicals.com For example, a purity of >75.0% (HPLC) is a common specification for commercial-grade monoammonium glycyrrhizinate. tcichemicals.comtcichemicals.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. researchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for Monoammonium Glycyrrhizinate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netmdpi.com |
| Mobile Phase | Gradient of phosphate buffer and acetonitrile | juniperpublishers.comresearchgate.net |
| Detection Wavelength | 254 nm | researchgate.netresearchgate.netresearchgate.net |
| Linearity (r²) | >0.999 | researchgate.netresearchgate.net |
| Average Recovery | 99.93 ± 0.26% | researchgate.net |
Untargeted metabolomics studies of Glycyrrhiza glabra (licorice), the source of monoammonium glycyrrhizinate, heavily rely on the high resolution and sensitivity of Ultra-Performance Liquid Chromatography–Time of Flight Tandem Mass Spectrometry (UPLC-TOF-MS/MS). researchgate.netnih.gov This powerful technique allows for the comprehensive profiling of a wide range of metabolites in a single analysis. nih.govsigmaaldrich.com
In a typical UPLC-TOF-MS/MS workflow, a UPLC system provides rapid and high-resolution separation of the complex mixture of compounds present in a licorice extract. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured with high accuracy by the TOF analyzer. cjnmcpu.com The "MSe" function allows for the simultaneous acquisition of both low-energy (for precursor ion information) and high-energy (for fragmentation data) scans, providing comprehensive structural information for identification purposes. nih.gov
This approach has been successfully used to identify numerous compounds in licorice extracts, including triterpene saponins (B1172615) (like glycyrrhizic acid), flavonoids, and chalcones. sigmaaldrich.comnih.gov The resulting data can be used to create detailed metabolite profiles, which can be valuable for differentiating between different Glycyrrhiza species or for identifying potential biomarkers. researchgate.netnih.gov For instance, studies have identified dozens of compounds, with glycyrrhizic acid being a major component. nih.govsigmaaldrich.com
To identify minor or trace components in complex matrices like licorice extracts, a combination of high-pressure solid-phase extraction (SPE) with HPLC-MS is often employed. nih.govnih.gov SPE serves as a crucial sample preparation step to selectively isolate and enrich analytes of interest, thereby reducing matrix interference and improving the sensitivity of the subsequent analysis. unibo.itmdpi.com
Various sorbents can be used for SPE, including traditional C18 materials and newer, more selective materials like porous alkyl-pyridinium polymers or ionic liquid-based silica (B1680970) sorbents. nih.govnih.gov These advanced sorbents can offer higher selectivity for specific classes of compounds, such as the triterpenoid (B12794562) saponins (e.g., glycyrrhizin) and flavonoids (e.g., liquiritin) found in licorice. nih.govnih.gov
Following extraction and concentration, the enriched sample is analyzed by HPLC coupled with mass spectrometry (HPLC-MS). This allows for the separation and sensitive detection of the micro-constituents. mdpi.com The mass spectrometer provides molecular weight and fragmentation information, which is essential for the tentative identification of these low-abundance compounds. researchgate.netmdpi.com This integrated approach is a powerful tool for in-depth chemical profiling of natural product extracts.
Spectroscopic and Scattering Methodologies
Spectroscopic techniques are fundamental for the structural characterization of monoammonium glycyrrhizinate hydrate and for studying its behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of complex molecules like glycyrrhizic acid, the parent compound of this compound. nih.govresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms within the molecule can be determined. cabidigitallibrary.orgniif.huiosrphr.org
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the different types of protons and carbons present in the molecule. researchgate.netchemicalbook.com For example, the ¹H NMR spectrum of glycyrrhizic acid shows characteristic signals for its seven methyl groups. niif.hu
2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. cabidigitallibrary.orgiosrphr.org These experiments allow for the assignment of all proton and carbon signals and confirm the structure of the triterpenoid backbone and the attached sugar moieties. niif.huiosrphr.org High-resolution NMR, utilizing powerful magnets (e.g., 600 MHz), is often necessary to resolve the complex spectra of these large molecules. researchgate.net
Table 2: Key NMR Data for the Structural Elucidation of Glycyrrhizic Acid
| NMR Experiment | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides information on the types and number of protons. | niif.huresearchgate.net |
| ¹³C NMR | Provides information on the types and number of carbon atoms. | niif.huresearchgate.net |
| COSY | Identifies proton-proton couplings (connectivity). | cabidigitallibrary.orgniif.hu |
| HSQC/HMQC | Correlates directly bonded protons and carbons. | cabidigitallibrary.orgiosrphr.org |
| HMBC | Correlates protons and carbons separated by multiple bonds, establishing long-range connectivity. | cabidigitallibrary.orgiosrphr.org |
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopies are valuable tools for studying the formation of complexes and intermolecular interactions involving glycyrrhizic acid and its salts.
UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the molecule. For instance, the degradation of monoammonium glycyrrhizinate in solution can be tracked by observing the decrease in absorbance at its maximum absorption wavelength, which is around 256 nm. researchgate.net Changes in the absorption spectrum can also indicate the ionization state of the molecule at different pH values. researchgate.net
FT-IR spectroscopy provides information about the functional groups present in a molecule and how they are affected by interactions with other substances. researchgate.netchemicalbook.com The FT-IR spectrum of glycyrrhizic acid shows characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.netjnsbm.orgresearchgate.net When glycyrrhizic acid forms a complex with another molecule, shifts in the positions of these absorption bands can be observed, confirming the formation of intermolecular bonds. jnsbm.orgnih.gov
Table 3: Characteristic FT-IR Absorption Bands of Glycyrrhizic Acid
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Free OH | ~3431 | researchgate.net |
| C=O (Carboxylic Acid) | ~1731 | researchgate.net |
| C=O (Ketone) | ~1647-1655 | researchgate.netjnsbm.org |
| C-O-C (Ether) | ~1046-1053 | researchgate.netjnsbm.org |
Dynamic Light Scattering (DLS) for Particle Size, Polydispersity Index, and Zeta Potential Determination
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension. researchgate.net The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. nih.gov Smaller particles move more rapidly, while larger particles move more slowly. nih.gov When a laser illuminates the particles, the scattered light intensity fluctuates over time. DLS analyzes these fluctuations to calculate the diffusion coefficient of the particles, and from this, the hydrodynamic radius is determined using the Stokes-Einstein equation. nih.govnih.gov
In addition to particle size, DLS provides the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in a sample. nih.gov A PDI value below 0.1 indicates a monodisperse sample (highly uniform particle size), while values between 0.1 and 0.25 suggest a narrow size distribution. nih.govnih.gov The zeta potential, another critical parameter, is determined by electrophoretic light scattering (ELS), often performed with the same instrument. nih.gov It measures the magnitude of the electrostatic charge on the particle surface, providing an indication of the colloidal system's stability. researchgate.netnih.gov
In the study of this compound, light scattering measurements have been crucial in understanding its aggregation behavior in aqueous solutions, which is highly dependent on pH. nih.govresearchgate.net As a bola-type amphiphilic molecule, its solubility and tendency to form micelles are governed by the ionization of its carboxylic acid groups. nih.gov Research has shown that Monoammonium glycyrrhizinate is poorly soluble below pH 4.5 but forms micelles in weakly acidic conditions (pH 5 to 6). nih.gov However, as the pH increases towards neutral (pH 7), the ionization of the carboxylic acid groups increases the molecule's hydrophilicity, which is disadvantageous for micelle formation. nih.govresearchgate.net Light scattering measurements did not reveal a clear critical micelle concentration (CMC) in a pH 7 buffer, corresponding with surface tension measurements where the CMC was also not defined at this pH. nih.govresearchgate.net
| pH of Buffer Solution | Aggregation Behavior of Monoammonium Glycyrrhizinate | Critical Micelle Concentration (CMC) |
|---|---|---|
| 5 | Forms micelles | 1.5 mmol L⁻¹ nih.govresearchgate.net |
| 6 | Forms micelles | 3.7 mmol L⁻¹ nih.govresearchgate.net |
| 7 | Aggregation is limited; clear CMC not defined by light scattering or surface tension methods nih.govresearchgate.net | Not Determined nih.govresearchgate.net |
Small Angle X-ray Scattering (SAXS) for Micellar and Aggregate Structure Determination
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, shape, and size of particles in a sample, whether in solid or liquid form. mdpi.com The method involves directing a collimated beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles (typically 0.1-10 degrees). The resulting scattering pattern is a function of the electron density differences within the sample, providing information about the average particle size, shape, distribution, and internal structure. mdpi.com For surfactant studies, SAXS is ideally suited to characterize the structure of micelles and other self-assembled aggregates in solution. mdpi.com
In research on Monoammonium glycyrrhizinate, SAXS experiments have been employed to confirm the structure of its aggregates in solution. nih.gov These experiments verified that in a pH 5 buffer, Monoammonium glycyrrhizinate self-assembles into rod-like micelles. nih.govresearchgate.net This finding is consistent with data from other techniques and reinforces the understanding that the compound's aggregation behavior is pH-dependent, favoring the formation of ordered structures in weakly acidic environments. nih.gov
Fluorescence Intensity Measurements for Membrane Fluidity
Fluorescence intensity measurements are a sensitive spectroscopic method used to investigate the properties of cellular membranes, including membrane fluidity. This technique often utilizes fluorescent probes, such as Laurdan, which are molecules that insert into the lipid bilayer of a membrane. The fluorescence emission spectrum of these probes is sensitive to the physical state of the surrounding lipids. Changes in membrane fluidity, which relate to the viscosity of the lipid bilayer and the mobility of fatty acyl chains, alter the probe's fluorescence properties (e.g., emission wavelength and intensity). By measuring these changes, researchers can infer alterations in membrane fluidity induced by external compounds or environmental conditions.
Monoammonium glycyrrhizinate is known to possess membrane-protective effects. Its interaction with cell membranes can lead to a decrease in membrane fluidity and permeability. This is attributed to the interaction between the compound and membrane components like unsaturated fatty acids and proteins, which can lead to a stabilization of the membrane structure. While direct studies using specific fluorescent probes to quantify the effect of this compound on membrane fluidity are not detailed in the provided search results, its established role in protecting membranes and regulating their properties suggests a significant impact on their biophysical characteristics, including fluidity.
Microscopic Imaging Techniques
Confocal Laser Scanning Microscopy (CLSM) for Intracellular Localization and Uptake Studies
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional images of specimens. nih.gov It uses a focused laser beam to scan a sample point-by-point, and a pinhole aperture to reject out-of-focus light, resulting in images with enhanced contrast and optical sectioning capabilities. nih.gov CLSM is widely used in cell biology to visualize the intracellular localization of fluorescently-labeled molecules, such as drugs, nanoparticles, and proteins, to study their uptake, trafficking, and distribution within cells.
CLSM has been effectively used to study the cellular uptake of nanoparticles modified with glycyrrhizic acid, the parent compound of Monoammonium glycyrrhizinate. nih.gov In one study, glycyrrhizic acid-modified chitosan (B1678972) nanoparticles, labeled with the fluorescent dye rhodamine B isothiocyanate, were incubated with liver cells. nih.gov CLSM imaging revealed that hepatocytes (parenchymal liver cells) captured 4.9 times more of these modified nanoparticles compared to non-parenchymal liver cells. nih.gov This demonstrated a selective uptake into hepatocytes, highlighting the role of glycyrrhizic acid in targeting specific liver cells. nih.gov Such studies underscore the utility of CLSM in visually confirming and quantifying the cellular interactions and targeting efficiency of glycyrrhizic acid-based delivery systems. nih.gov
Histopathological Evaluation of Tissue Damage and Cellular Morphology
Histopathological evaluation is a cornerstone technique in biomedical research that involves the microscopic examination of tissue to study the manifestations of disease or the effects of a chemical compound. This process typically includes fixing the tissue, embedding it, slicing it into thin sections, staining it with specific dyes (like hematoxylin (B73222) and eosin), and examining the cellular and tissue architecture under a microscope. This evaluation can reveal changes such as inflammation, cell death (necrosis or apoptosis), fibrosis, and alterations in cellular morphology, providing critical insights into a substance's effect on tissues.
The protective effects of Monoammonium glycyrrhizinate have been assessed through histopathological evaluations in various models of tissue injury. In studies of drug-induced liver injury, treatment with Monoammonium glycyrrhizinate has been shown to mitigate tissue damage. Similarly, in models of myocardial ischemic injury, its administration resulted in a protective effect on cardiac tissue, which would be confirmed by observing reduced cellular damage and inflammation in histopathological sections. Furthermore, in research on diabetic neuropathy, Monoammonium glycyrrhizinate demonstrated an ability to counteract the pathological changes induced by high glucose, suggesting a preservation of normal cellular morphology in nerve tissues. These evaluations are crucial for understanding the compound's therapeutic potential by visually confirming its impact at the cellular and tissue levels.
Structure Activity Relationship Studies and Computational Chemistry Applications
Comparative Analysis of Monoammonium Glycyrrhizinate Hydrate (B1144303) with Other Glycyrrhizinates (e.g., Diammonium Glycyrrhizinate, Magnesium Isoglycyrrhizinate)
Monoammonium glycyrrhizinate (MONO) is one of several glycyrrhizinate salts used for their biological activities. Comparative studies against other salts, such as diammonium glycyrrhizinate (DIAM) and magnesium isoglycyrrhizinate (MAGN), reveal important differences in their profiles, despite their structural similarities. nih.govresearchgate.net
From a structural standpoint, MONO is the monoammonium salt of 18α-glycyrrhizic acid. nih.govresearchgate.net DIAM is recognized as a mixture of the 18α and 18β stereoisomers, while MAGN is the magnesium salt of the 18α-glycyrrhizic acid stereoisomer. nih.govresearchgate.net These subtle differences in salt form and stereochemistry can influence their pharmacokinetic and pharmacodynamic properties.
A study comparing their hepatoprotective effects found that both DIAM and MAGN demonstrated superior bioavailability and liver-protective capabilities compared to MONO. nih.gov All three compounds work to mitigate liver inflammation, in part by activating the Nrf-2 pathway, which helps to strengthen liver cell membranes and improve hepatic function. nih.gov However, their effectiveness and underlying mechanisms show differentiation. Cellular metabolomics studies on normal human liver cells (LO2) revealed that MAGN enhances antioxidant components, making it potentially more suitable for drug-induced liver injury. nih.govnih.gov In contrast, DIAM was suggested to be a more appropriate candidate for addressing conditions like non-alcoholic fatty liver disease and viral hepatitis. nih.govnih.gov
| Compound | Chemical Distinction | Comparative Bioavailability/Efficacy | Noted Mechanistic Advantage |
|---|---|---|---|
| Monoammonium Glycyrrhizinate (MONO) | Monoammonium salt of 18α-glycyrrhizic acid. nih.gov | Lower bioavailability and hepatoprotective profile compared to DIAM and MAGN. nih.gov | Activates Nrf-2 pathway to mitigate inflammation. nih.gov |
| Diammonium Glycyrrhizinate (DIAM) | A mixture of 18α and 18β ammonium (B1175870) glycyrrhizinate. nih.gov | Superior bioavailability and hepatoprotective profile compared to MONO. nih.gov | Suggested to be more suitable for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis. nih.gov |
| Magnesium Isoglycyrrhizinate (MAGN) | Magnesium salt of 18α-glycyrrhizic acid stereoisomer. nih.gov | Superior bioavailability and hepatoprotective profile compared to MONO. nih.gov | Augments antioxidant components, favoring use in drug-induced liver injury (DILI). nih.gov |
Investigation of Glycyrrhetinic Acid Aglycone and its Derivatives on Biological Activity
Monoammonium glycyrrhizinate is a prodrug that is hydrolyzed by gut microbiota into its active metabolite, 18β-glycyrrhetinic acid (GA). nih.govmdpi.com GA itself is a potent biologically active molecule, exhibiting a wide range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. nih.govrsc.orgnih.gov The structure of GA, a pentacyclic triterpenoid (B12794562), serves as a versatile scaffold for chemical modifications aimed at enhancing its therapeutic properties. nih.govingentaconnect.com
Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the GA molecule can significantly alter its biological profile. nih.govingentaconnect.com
Modifications at the C-3 and C-30 positions: The hydroxyl group at C-3 and the carboxylic acid group at C-30 are crucial for activity and are common sites for modification. nih.gov For instance, creating ester or amide derivatives at these positions has been a strategy to improve activity. nih.gov
Stereochemistry at C-18: The β-isomer of GA (18β-GA) is the natural form. It can be isomerized to the α-isomer (18α-GA), and these stereoisomers often exhibit different biological activities. nih.gov For example, in studies of anticancer activity, the 18α-epimer of a glycyrrhetinic acid monoglucuronide (GAMG) derivative showed superior anticancer activity compared to its 18β-epimer. nih.gov
Glycoside Chain Modifications: In the parent compound, glycyrrhizin (B1671929), altering the sugar moiety can drastically change its activity. The introduction of 2-acetamido-β-d-glucopyranosylamine into the glycoside chain of glycyrrhizin resulted in a tenfold increase in anti-SARS-CoV activity compared to the original molecule. nih.gov Conversely, the removal of the sugar portion to yield GA is critical for some activities, as GA itself has no thrombin inhibiting activity, indicating the carbohydrate moiety is essential for that specific interaction. nih.gov
These studies underscore the importance of the GA scaffold in medicinal chemistry, allowing for the development of numerous derivatives with tailored and enhanced biological effects for various therapeutic targets. rsc.org
In Silico Modeling Approaches
Computational chemistry has become an indispensable tool for elucidating the mechanisms of action of monoammonium glycyrrhizinate and for guiding the design of new derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like glycyrrhizic acid or glycyrrhetinic acid) when bound to a second (a receptor, typically a protein), forming a stable complex. sarpublication.com This method estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and visualizes the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. japsonline.com
Numerous docking studies have been performed to investigate the interaction of glycyrrhizic acid (GL) and its aglycone, glycyrrhetinic acid (GA), with various biological targets. These studies provide insights into their potential mechanisms of action against different diseases. For example, docking studies have shown that GL and GA can bind to key proteins involved in viral replication, inflammation, and cancer. nih.govjapsonline.commdpi.com A study investigating antiviral properties found that GL had a high binding energy of -10.307 kcal/mol with the spike receptor-binding domain of a respiratory virus. japsonline.com Another study targeting the epidermal growth factor receptor (EGFR) in cancer research found that a derivative, 18α-GAMG, bound effectively to EGFR via six hydrogen bonds and one charge interaction, correlating with its observed anticancer activity. nih.gov
| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Glycyrrhizic Acid (GL) | Spike Receptor Binding Domain (SARS-CoV-2) | 6LZG | -10.307 | LYS | japsonline.com |
| Glycyrrhizic Acid (GL) | Cyclooxygenase-2 (COX-2) | Not Specified | -7.7 | Tyr385, Tyr348 | sarpublication.com |
| 18α-GAMG (GA derivative) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Not Specified | Involved six hydrogen bonds | nih.gov |
| Glycyrrhetinic Acid (GA) | Estrogen Receptor-α (ER-α) | 1ERE | +14.57 (unfavorable) | Steric bumps noted | biotech-asia.org |
| Glycyrrhizic Acid (GL) | Inducible Nitric Oxide Synthase (iNOS) | Not Specified | -10.510 | PRO122, TRP194, ARG199, etc. | mdpi.com |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking, observe conformational changes in both the ligand and the protein, and analyze the role of solvent molecules (like water) in the interaction. japsonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a set of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structural properties (descriptors).
In the context of glycyrrhetinic acid, QSAR studies are valuable for optimizing its structure to create more potent derivatives. For example, after synthesizing and testing a series of 3-O-acyl and linear chain amide derivatives of GA for antifilarial activity, researchers suggested that the results could be used to develop a QSAR model. nih.gov Such a model would help in designing a new class of antifilarial leads by predicting which structural modifications are most likely to increase potency, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing of every possible derivative. nih.govresearchgate.net
Biosynthesis, Extraction, and Sustainable Production Research
Optimization of Extraction Methods from Glycyrrhiza Species
The extraction of glycyrrhizic acid, the precursor to monoammonium glycyrrhizinate, from licorice root is a critical step influencing the final yield and purity. Various methods have been developed and optimized to enhance extraction efficiency, reduce solvent consumption, and shorten processing times.
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process. Studies have shown that MAE can achieve recovery rates of glycyrrhizic acid comparable to conventional methods but in a significantly shorter time. Optimal conditions for MAE have been identified as extraction times of 4–5 minutes, using 50–60% (v/v) ethanol (B145695) as the solvent with an ammonia (B1221849) concentration of 1–2% (v/v), and a liquid-to-solid ratio of 10:1 (ml/g). researchgate.net Due to the considerable savings in time and solvent, MAE is considered a more effective and rapid method for extracting glycyrrhizic acid from licorice root. researchgate.net
Hydrothermal Technology: This method employs water at elevated temperatures and pressures to extract bioactive compounds. A novel approach using hydrothermal technology with Response Surface Methodology (RSM) has been established to enhance the extraction of monoammonium glycyrrhizinate. ijcce.ac.ir The optimal parameters were determined to be a temperature of 200°C, an operating pressure of 0.5 MPa, and an extraction duration of 30.29 minutes. ijcce.ac.ir Under these conditions, a yield of 47.15 mg/g of monoammonium glycyrrhizinate was achieved. ijcce.ac.irijcce.ac.ir Research indicates that at a fixed operating pressure, a significant increase in extraction temperature corresponds with an enhanced extraction rate. ijcce.ac.ir
Pressurized Hot Water Extraction (PHWE): PHWE is another technique that uses subcritical compressed liquid water, often with a modifying agent, for extraction. A novel process has been developed using hot water with dissolved ammonia, pressurized with carbon dioxide. doc-developpement-durable.org The maximum recovery of monoammonium glycyrrhizinate was achieved at 110°C and 5 atm, using a 40 ml/g ratio of 0.01% (w/v) ammonia solution to powdered licorice root after 90 minutes of extraction. doc-developpement-durable.org During this process, a chemical reaction occurs between the glycyrrhizic acid in the root and the aqueous ammonia to produce mono-ammonium glycyrrhizate. doc-developpement-durable.org
Optimized Chemical Extraction: A method has been optimized specifically for obtaining monoammonium salt of glycyrrhizic acid from Glycyrrhiza uralensis roots. This multi-step process includes extraction with a 0.5% NH4OH solution, precipitation of acids using concentrated H2SO4, re-extraction with 1% H2SO4 in acetone, precipitation of triammonium (B15348185) salt with 25% NH4OH solution, and finally, conversion to the monoammonium salt via crystallization from glacial acetic acid. researchgate.net This optimized chemical method yielded samples with a purity of 85.2-87.5%. researchgate.net
Interactive Data Table: Comparison of Optimized Extraction Methods
| Extraction Method | Optimal Conditions | Yield/Recovery | Purity | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | 4-5 min; 50-60% Ethanol; 1-2% Ammonia; 10:1 liquid/solid ratio | Equivalent to conventional methods | Not Specified | researchgate.net |
| Hydrothermal Technology | 200°C; 0.5 MPa; 30.29 min | 47.15 mg/g | Not Specified | ijcce.ac.irijcce.ac.ir |
| Pressurized Hot Water Extraction (PHWE) | 110°C; 5 atm; 90 min; 0.01% (w/v) Ammonia solution | Maximum recovery achieved under these conditions | Not Specified | doc-developpement-durable.org |
| Optimized Chemical Extraction | Multi-step process with NH4OH, H2SO4, Acetone, and Acetic Acid | Not Specified | 85.2-87.5% | researchgate.net |
Novel Chemical and Biocatalytic Synthesis Routes for Glycyrrhetinic Acid from Monoammonium Glycyrrhizinate
Glycyrrhetinic acid is the aglycone (the non-sugar component) of monoammonium glycyrrhizinate and is a valuable molecule in its own right. It is produced by the hydrolysis of the two glucuronic acid moieties from the glycyrrhizic acid backbone. Research has focused on efficient and specific methods for this conversion.
Biocatalytic Hydrolysis: A significant route for obtaining glycyrrhetinic acid from glycyrrhizin (B1671929) (the acidic form of monoammonium glycyrrhizinate) is through enzymatic hydrolysis. Studies have shown that lysosomal β-D-glucuronidase can effectively hydrolyze glycyrrhizin. nih.gov The hydrolysis occurs in a stepwise manner: the enzyme first cleaves one glucuronic acid molecule to produce 18-beta-glycyrrhetic acid mono-beta-D-glucuronide (GAMG). nih.gov Subsequently, the same enzyme can hydrolyze GAMG to yield the final product, 18-beta-glycyrrhetic acid (GA). nih.gov This enzymatic process represents a specific and mild alternative to harsh acid hydrolysis. The hydrolytic activity is localized in the lysosomes and is strongly inhibited by D-saccharic acid 1,4-lactone, a specific inhibitor of β-D-glucuronidases. nih.gov
Further research into chemoenzymatic reactions has demonstrated the efficiency of using lipases for synthesizing various glycyrrhetinic acid derivatives under mild conditions with low environmental impact. nih.gov While these studies often focus on creating new derivatives, the underlying enzymatic principles are relevant for the core hydrolysis step.
Advanced Enrichment and Purification Techniques
After initial extraction, crude monoammonium glycyrrhizinate must be purified to remove impurities and increase its concentration. Several advanced techniques are employed to achieve high-purity products.
Recrystallization: This is a common method for purifying crystalline compounds. A specific method for monoammonium glycyrrhizinate involves dissolving the crude product in a low-concentration ethanol solution by heating, followed by the addition of a high-concentration ethanol solution. google.com The solution is then cooled and held at a reduced temperature for 48 hours to allow for crystallization. The separated crystals are dried to yield the purified product. google.com This process has been shown to significantly increase the yield and content of monoammonium glycyrrhizinate while reducing impurities. google.com One described method resulted in a yield of 83.2% with a final content of 73.21%. google.com
Ultrafiltration: This technique uses membranes to separate molecules based on size. A preparation method for monoammonium glycyrrhizinate has been developed that combines organic solvent extraction and acid precipitation with an ultrafiltration step. patsnap.com After obtaining an ammoniated solution, it is passed through an ultrafiltration system to yield the purified monoammonium glycyrrhizinate. This combination is reported to result in high purity and yield by simplifying the process and eliminating the need for repeated crystallization steps. patsnap.com
Aqueous Two-Phase Systems (ATPS): This method involves the separation of components between two immiscible aqueous phases. For the purification of glycyrrhizin, an ATPS composed of ethanol and a phosphate (B84403) salt solution has been effectively used. researchgate.net A system consisting of 60% (v/v) ethanol and 15% (w/v) phosphate was used to separate glycyrrhizin from a crude extract of Glycyrrhiza uralensis, which resulted in a 92% recovery of glycyrrhizin with a 2.6-fold increase in purification. researchgate.net
Influence of Plant Cultivation and Processing on Biosynthetic Pathways and Compound Yields
The final yield of monoammonium glycyrrhizinate is not only dependent on the extraction and purification methods but also begins with the cultivation of the Glycyrrhiza plant itself.
Influence of Processing: As detailed in section 7.1, the processing parameters post-harvest are critical. The choice of extraction method (e.g., MAE, hydrothermal) and the optimization of variables such as temperature, pressure, time, and solvent composition directly dictate the efficiency of compound recovery. ijcce.ac.irdoc-developpement-durable.org For instance, higher temperatures in hydrothermal and PHWE methods generally lead to better recovery of monoammonium glycyrrhizinate. ijcce.ac.irdoc-developpement-durable.org Therefore, control over both cultivation and subsequent processing is essential for maximizing the yield of monoammonium glycyrrhizinate hydrate (B1144303) from Glycyrrhiza species.
Emerging Research Directions and Future Perspectives in Monoammonium Glycyrrhizinate Hydrate Research
Development of Novel Nanocarrier and Targeted Delivery Systems for Enhanced Therapeutic Efficacy in Preclinical Models
A significant frontier in monoammonium glycyrrhizinate research is the development of advanced drug delivery systems to overcome limitations and enhance therapeutic effects. mdpi.commdpi.com The inherent amphiphilic nature of the glycyrrhizic acid molecule, with both hydrophilic and hydrophobic parts, makes it suitable for forming various nanostructures. mdpi.comnih.gov Researchers are engineering novel nanocarriers to improve the compound's delivery, stability, and targeting to specific tissues, particularly the liver, where it has shown significant hepatoprotective effects. nih.govmdpi.com
Various nanosystems, including liposomes, niosomes, polymeric nanoparticles, and ultradeformable nanocarriers, have been investigated in preclinical models. nih.govnih.govnih.govnih.gov For instance, niosomes, which are non-ionic surfactant vesicles, have been successfully used to encapsulate MAG, demonstrating improved anti-inflammatory activity in both murine and human models. nih.govnih.gov These vesicles can enhance skin penetration and improve the therapeutic efficacy of the compound in treating skin inflammation. nih.gov Similarly, chitosan-based nanoparticles have been explored as a delivery system, taking advantage of the polymer's biocompatibility. nih.govresearchgate.net
Targeted delivery is a key objective. Glycyrrhizic acid and its aglycone, glycyrrhetinic acid, are known to specifically interact with receptors on hepatocytes, making them excellent ligands for liver-targeting nanosystems. nih.govmdpi.com Studies have shown that modifying nanoparticles with glycyrrhizic acid significantly increases their accumulation in the liver. In vivo studies in rats demonstrated a four-fold higher liver uptake of glycyrrhizic acid-modified liposomes compared to unmodified ones. nih.gov This targeted approach holds promise for treating liver diseases more effectively. mdpi.com Ultradeformable nanocarriers have also been shown to effectively cross the stratum corneum, enhancing the topical delivery and anti-inflammatory effects of the encapsulated compound. nih.gov
| Nanocarrier System | Composition | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| Niosomes (Non-ionic surfactant vesicles) | Polysorbate 20 (Tween 20), cholesterol, cholesteryl hemisuccinate | Murine models of induced edema and pain | Demonstrated significant anti-inflammatory activity. | nih.gov |
| Ultradeformable Nanocarriers | Phospholipids, edge activator, Ammonium (B1175870) Glycyrrhizinate, Bergamot Essential Oil | Healthy human volunteers (chemically induced erythema) | Enhanced skin penetration and improved anti-inflammatory properties. | nih.gov |
| Glycyrrhizic Acid-modified Chitosan (B1678972) Nanoparticles (GL-CS-NPs) | Chitosan, oxidized Glycyrrhizic Acid | In vitro analysis | Formation of a Schiff's base confirmed the successful surface modification for potential targeted delivery. | nih.gov |
| 30-stearyl glycyrrhizic acid small unilamellar liposomes (GLOSt-SUV) | Lipids, 30-stearyl glycyrrhizic acid | Male albino Wistar rats (in vivo), isolated hepatocytes (in vitro) | Showed a 4-fold higher liver uptake in vivo and a 10-fold higher uptake in vitro compared to control liposomes. | nih.gov |
| Glycyrrhizic Acid Nanoparticles (GANPs) | Self-assembled Glycyrrhizic Acid via hydrothermal method | Mouse macrophages (in vitro), murine coronavirus model (in vivo) | Exhibited enhanced anti-inflammatory and antiviral activities compared to the unprocessed compound. | nih.govacs.org |
Investigation of Multi-Component Formulations and Synergistic Interactions with Other Bioactive Compounds
Another promising research avenue is the investigation of monoammonium glycyrrhizinate in combination with other bioactive compounds to achieve synergistic therapeutic effects. mdpi.comnih.gov These multi-component formulations aim to enhance the compound's inherent activities, such as its anti-inflammatory and hepatoprotective properties, or to tackle complex diseases from multiple angles. nih.govmedchemexpress.com
A notable example is the combination of monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH). nih.gov Preclinical studies on acute liver injury induced by lipopolysaccharide/D-galactosamine in mice found that this combination produced an optimal therapeutic effect, significantly increasing survival rates and improving liver pathology. nih.gov The mechanism behind this synergy involves the activation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. nih.gov
| Bioactive Compound Combination | Preclinical Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Monoammonium Glycyrrhizinate and Cysteine Hydrochloride (MG-CH) | LPS/GalN-induced acute liver injury in mice | Ameliorated acute liver injury by attenuating oxidative stress and inflammation via the Nrf2/ARE pathway. | nih.gov |
| Ammonium Glycyrrhizinate and Bergamot Essential Oil (BEO) | Chemically induced skin erythema in human volunteers | Enhanced anti-inflammatory effect due to improved physicochemical properties of the co-loaded nanocarrier. | nih.gov |
| Glycyrrhizic Acid, Vitamin C, and Curcumin | Bioinformatics analysis | Potential against coronavirus infection by acting on NOD-like and Toll-like signaling pathways. | frontiersin.org |
Application of Advanced '-omics' Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Insights
The advent of '-omics' technologies, such as transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of the molecular mechanisms of monoammonium glycyrrhizinate. nih.gov These high-throughput techniques allow for a global analysis of genes, proteins, and metabolites, providing an unbiased and comprehensive view of the biological pathways modulated by the compound.
For instance, a combined transcriptome and lipid metabolomics study investigated the protective effects of glycyrrhizic acid against drug-induced acute liver injury. nih.gov The research revealed that the compound significantly altered the gene expression of several cytochrome P450 (CYP) enzymes and regulated the metabolism of phosphoglycerides, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov This provides convincing evidence that its hepatoprotective mechanism involves the modulation of specific metabolic and detoxification pathways. nih.gov
Another targeted metabolomic study focused on acetaminophen-induced liver damage in mice. nih.gov The analysis showed that glycyrrhizin (B1671929) treatment reversed the increased levels of long-chain acylcarnitines, which are key metabolites involved in fatty acid metabolism. nih.gov This finding points to the restoration of fatty acid metabolism as a significant mechanism of its protective effect. nih.gov Cellular metabolomics has also been used to differentiate the liver-protective mechanisms of various glycyrrhizinate salts, suggesting that monoammonium glycyrrhizinate's counterparts might be more suitable for specific types of liver injury based on their distinct metabolic footprints. nih.gov
| '-omics' Technology | Preclinical Model | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Transcriptome and Lipid Metabolomics | Tripterygium glycoside tablet-induced acute liver injury in mice | Alleviated liver injury by regulating the activities of CYP enzymes and the metabolism of phosphatidylcholine (PC) and phosphatidylethanolamine (PE). | nih.gov |
| Targeted Metabolomics | Acetaminophen-induced liver damage in mice | Protected against liver damage by reversing the accumulation of long-chain acylcarnitines, indicating a modulation of fatty acid metabolism. | nih.gov |
| Cellular Metabolomics | APAP-induced liver injury in LO2 cells | Differentiated the hepatoprotective profiles of monoammonium, diammonium, and magnesium glycyrrhizinate, revealing distinct effects on metabolic pathways. | nih.gov |
Exploration of Uncharted Molecular Targets and Signaling Networks
While the anti-inflammatory effects of monoammonium glycyrrhizinate are well-documented, current research is focused on identifying novel molecular targets and dissecting complex signaling networks to explain its broad pharmacological activities. nih.govcabidigitallibrary.org This exploration is moving beyond traditional targets to uncover the intricate web of interactions through which the compound exerts its effects.
Recent studies have highlighted the compound's ability to modulate key signaling pathways involved in inflammation, cell survival, and stress response. frontiersin.orgnih.gov These include the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. rsc.orgnih.gov For example, in a model of acute pancreatitis, glycyrrhizin was shown to improve pancreatic acinar cell injury by inhibiting the MAPK/STAT3/AKT signaling pathway, with MAPK3 identified as a key target. nih.gov
The compound also interacts with the Nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. patsnap.comnih.gov It has been shown to inhibit the phosphorylation of NF-κB p65 and the activation of the TLR4-NF-κB pathway. nih.govrsc.org Furthermore, its role in activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical area of investigation, as this pathway is a major regulator of cellular antioxidant defenses. nih.gov Research has also pointed to its interaction with the High Mobility Group Box 1 (HMGB1) protein, a damage-associated molecular pattern molecule that, when released from stressed cells, can bind to receptors like TLR4 and RAGE to promote inflammation. nih.gov
| Molecular Target / Signaling Network | Preclinical Model | Observed Effect/Interaction | Reference |
|---|---|---|---|
| MAPK/STAT3/AKT Pathway | In vitro model of acute pancreatitis (primary pancreatic acinar cells) | Glycyrrhizin improved cell injury by inhibiting this signaling cascade. | nih.gov |
| Nrf2/ARE Pathway | LPS/GalN-induced acute liver injury in mice | A combination of monoammonium glycyrrhizinate and cysteine promoted nuclear accumulation and transcriptional activity of Nrf2. | nih.gov |
| PI3K/Akt-dependent NF-κB Pathway | TPA-induced skin inflammation in mice | Glycyrrhizic acid down-regulated inflammatory responses by blocking this pathway. | rsc.org |
| High Mobility Group Box 1 (HMGB1) | In vitro high-glucose model (SH-SY5Y cells) | Ammonium glycyrrhizinate's mechanism is linked to HMGB1, which can activate inflammatory pathways via TLR4 and RAGE. | nih.gov |
| Toll-like receptor 4 (TLR4)-NF-κB Pathway | Murine microglial cells | Glycyrrhizin reduced the activation of this pathway, decreasing the expression of inflammatory cytokines. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) represents a paradigm shift in pharmaceutical research, offering powerful tools to accelerate drug discovery and development. easychair.orgyoutube.com While specific applications to monoammonium glycyrrhizinate hydrate (B1144303) are still emerging, the potential for these technologies to revolutionize research on this compound is immense.
AI and ML algorithms can be employed at multiple stages of the research pipeline. researchgate.net In the initial discovery phase, these tools can analyze vast biological and chemical datasets to identify new potential therapeutic targets for the compound or to screen virtual libraries for molecules with similar or enhanced activities. easychair.org For a natural product like glycyrrhizic acid, ML models could predict its bioactivity against a wide range of diseases, helping to prioritize experimental validation and uncover new applications. youtube.com
Furthermore, AI can be instrumental in optimizing the compound's structure or its formulation. nih.gov Generative models can design novel derivatives of glycyrrhizic acid with improved pharmacological properties. researchgate.net Reinforcement learning and other optimization algorithms can be used to fine-tune nanocarrier designs for enhanced delivery and efficacy. harvard.edunih.gov For instance, ML can predict how changes in the composition of a niosome or liposome (B1194612) will affect its size, stability, and drug release profile, thereby reducing the time and cost associated with experimental trial-and-error. nih.govresearchgate.net By building predictive models from experimental data, researchers can more efficiently navigate the vast design space to find optimal formulations for preclinical and clinical development. nih.govharvard.edu
Q & A
Q. What validated analytical methods are recommended for quantifying MAGH in polyherbal formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for simultaneous quantification of MAGH and co-formulated compounds like sennoside-B. Key validation parameters include:
- Linearity : Calibration curves for MAGH typically exhibit correlation coefficients (R²) >0.999 across concentrations of 10–100 µg/mL .
- Precision : Intra-day and inter-day relative standard deviation (RSD) values should be <2.00% for MAGH .
- Accuracy : Recovery rates for MAGH range from 98.96% to 101.39% using spiked samples .
- Robustness : Method stability is tested under variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min) .
Table 1: RP-HPLC Validation Parameters for MAGH
| Parameter | MAGH Range/Value | Reference |
|---|---|---|
| Linearity (R²) | 0.9995–0.9999 | |
| LOD/LOQ | 0.15 µg/mL / 0.45 µg/mL | |
| Recovery (%) | 98.96–101.39 |
Q. What are the standard purity and identification tests for MAGH?
Answer: MAGH must comply with pharmacopeial standards, including:
- Identification :
- Infrared (IR) spectroscopy: Peaks at ~3420 cm⁻¹ (O-H stretch), 1722 cm⁻¹ (C=O), and 1389 cm⁻¹ (C-N) .
- Chemical tests: Formation of orange-red precipitate with 2,4-dinitrophenylhydrazine and ammonia release upon heating with NaOH .
- Purity :
- Heavy metals: <10 ppm (ash residue test) .
- Arsenic: <4 ppm (Gutzeit method) .
- Loss on drying: ≤5.0% (105°C, 1 hour) .
Table 2: Purity Specifications for MAGH
| Test | Requirement | Reference |
|---|---|---|
| Assay (dry basis) | 96.0–102.0% | |
| Heavy Metals | <10 ppm | |
| pH (1% solution) | 4.0–5.0 |
Advanced Research Questions
Q. How to design in vivo studies evaluating MAGH’s anti-inflammatory efficacy?
Answer: For colitis models:
- Animal model : Use DNBS (2,4-dinitrobenzenesulfonic acid)-induced colitis in Wistar rats. Administer MAGH orally at 10–50 mg/kg/day post-DNBS exposure .
- Endpoints : Measure colon weight/length ratio, histopathological scoring, and inflammatory markers (e.g., TNF-α, IL-6) .
- Controls : Include sham (vehicle-treated) and positive control (e.g., sulfasalazine) groups .
Methodological Note : Ensure ethical compliance (e.g., EEC Directive 86/609) and validate dose-response relationships using at least three MAGH concentrations .
Q. How to resolve discrepancies in MAGH’s solubility data across studies?
Answer: Discrepancies often arise due to:
- Hydration state : MAGH’s solubility in water is pH-dependent; it is freely soluble in ethanol but poorly soluble in neutral water .
- Analytical conditions : Use standardized buffers (e.g., pH 4.5 acetate buffer) and control temperature (25°C ± 1°C) during solubility testing .
- Validation : Cross-validate using multiple techniques (e.g., UV-Vis, HPLC) and report exact hydration states (e.g., xH₂O in C₄₂H₆₅NO₁₆·xH₂O) .
Q. What stability considerations are critical for MAGH in formulation studies?
Answer:
- Thermal stability : MAGH decomposes above 200°C; store at 2–8°C in airtight containers .
- Photostability : Protect from light due to UV-sensitive glycyrrhizinic acid backbone .
- pH stability : Avoid alkaline conditions (pH >7) to prevent hydrolysis of the glycosidic bond .
Table 3: Stability-Indicating Parameters
| Condition | Test Method | Acceptable Criteria |
|---|---|---|
| Thermal (40°C, 6M) | HPLC assay | ≥95% initial potency |
| Photolytic (1.2M lux) | UV-Vis degradation | No new peaks in HPLC |
Q. How to address batch-to-batch variability in MAGH-containing herbal products?
Answer:
- Standardization : Use marker compounds (e.g., glycyrrhizinic acid) and validate extraction protocols (e.g., ethanol-water ratio, 70:30 v/v) .
- Quality control : Implement ISO 17025-compliant assays for heavy metals, residual solvents, and microbial limits .
- Data reconciliation : Apply statistical tools (e.g., ANOVA for inter-batch comparisons) to identify process-related variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
